molecular formula C12H19N3O5 B1352144 N(4),N(4),O(2')-Trimethylcytidine CAS No. 34218-81-0

N(4),N(4),O(2')-Trimethylcytidine

Cat. No. B1352144
CAS RN: 34218-81-0
M. Wt: 285.3 g/mol
InChI Key: WFCJCYSSTXNUED-QCNRFFRDSA-N
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Description

N(4),N(4),O(2')-Trimethylcytidine, also known as TmC, is a modified nucleoside found in the anticodon loop of tRNA. It is a relatively new discovery and has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N(4),N(4),O(2')-Trimethylcytidine is not fully understood, but it is believed to play a role in tRNA stability and function. N(4),N(4),O(2')-Trimethylcytidine may also affect the interactions between tRNA and other molecules involved in translation.
Biochemical and Physiological Effects:
N(4),N(4),O(2')-Trimethylcytidine has been shown to have various biochemical and physiological effects. It can affect tRNA stability and function, as well as protein synthesis. N(4),N(4),O(2')-Trimethylcytidine has also been shown to have an impact on cellular stress response and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N(4),N(4),O(2')-Trimethylcytidine in lab experiments is its specificity for tRNA modifications. N(4),N(4),O(2')-Trimethylcytidine can be used to study the role of tRNA modifications in translation and protein synthesis. However, N(4),N(4),O(2')-Trimethylcytidine synthesis is complex and requires expertise in organic chemistry, which may limit its use in some labs.

Future Directions

There are several future directions for N(4),N(4),O(2')-Trimethylcytidine research. One direction is to further investigate the role of N(4),N(4),O(2')-Trimethylcytidine in cancer diagnosis and prognosis. Another direction is to study the effects of N(4),N(4),O(2')-Trimethylcytidine on translation and protein synthesis in more detail. Additionally, N(4),N(4),O(2')-Trimethylcytidine can be used as a tool to study RNA-protein interactions and their role in cellular processes.

Scientific Research Applications

N(4),N(4),O(2')-Trimethylcytidine has various potential applications in scientific research. It can be used as a biomarker for cancer diagnosis and prognosis, as its levels are elevated in certain types of cancer. N(4),N(4),O(2')-Trimethylcytidine can also be used to study tRNA modifications and their role in translation and protein synthesis. Additionally, N(4),N(4),O(2')-Trimethylcytidine can be used as a probe to study RNA-protein interactions.

properties

IUPAC Name

4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJCYSSTXNUED-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187801
Record name N(4),N(4),O(2')-Trimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4),N(4),O(2')-Trimethylcytidine

CAS RN

34218-81-0
Record name N(4), N(4), O(2')-trimethylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4),N(4),O(2')-Trimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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